1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-13(2)7-3-5-8(6-4-7)14-9(15)10-11-12-14/h3-6H,1-2H3,(H,10,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURONGQHOPTYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the tetrazole ring using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens. Various studies have synthesized derivatives of tetrazole compounds and evaluated their efficacy:
- Synthesis and Screening : A series of new 5-thio-substituted tetrazole derivatives were synthesized and tested for antimicrobial activity. Among these, certain compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L .
- Case Study : One study reported that a specific derivative exhibited better activity than ampicillin against multiple bacterial strains, showcasing the potential of tetrazole derivatives as alternatives to existing antibiotics .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione:
- Mechanism of Action : Compounds derived from tetrazoles have been evaluated for their ability to inhibit inflammation in animal models. For instance, certain derivatives were found to significantly reduce paw edema in carrageenan-induced models, indicating strong anti-inflammatory properties comparable to standard drugs like diclofenac sodium .
- Data Summary : The median effective dose (ED50) values for selected compounds ranged from 8.50 to 9.84 μmol, demonstrating their potential for further development in anti-inflammatory therapies .
Anticancer Activity
The anticancer applications of this compound are particularly promising:
- Cell Line Studies : In vitro studies have shown that some tetrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549). For instance, one compound demonstrated an IC50 value of 4.2 μM against Hep G2 cells .
- Mechanism Insights : The anticancer activity is believed to be linked to the ability of these compounds to bind DNA and form stable complexes, potentially acting as genotoxic agents .
Antiparasitic Activity
The antiparasitic properties of tetrazole derivatives have been investigated with promising results:
- Efficacy Against Protozoa : Compounds have shown effectiveness against Entamoeba histolytica, with some exhibiting IC50 values as low as 1.05 μM. This suggests that these derivatives could serve as new treatments for amoebic infections .
- Comparative Analysis : In studies comparing the cytotoxicity and antiparasitic activity of various compounds, certain tetrazoles were found to be less toxic than conventional treatments like metronidazole while maintaining high efficacy .
Antiviral Activity
Recent investigations into the antiviral properties of this compound have yielded interesting findings:
- Inhibition Studies : Some derivatives have been shown to inhibit the replication of viruses such as Herpes Simplex Virus and Influenza Virus A by targeting viral DNA polymerases and RNA transcriptase activities .
- Potential Applications : These findings highlight the potential for developing new antiviral agents based on tetrazole structures, which could address viral infections resistant to current therapies .
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Dimethylamino Group (Electron-Donating): The dimethylamino substituent in the target compound reduces antimicrobial activity compared to analogs with electron-withdrawing groups (e.g., nitro or chloro). For example, nitro-substituted triazole-thiones exhibit enhanced potency against pathogens like S. aureus and P. aeruginosa .
Table 1: Substituent Impact on Antimicrobial Activity
| Compound | Substituent | Activity Against S. aureus | Source |
|---|---|---|---|
| Target Compound | -N(CH₃)₂ | Moderate | |
| 5-Nitro-triazole-3-thione | -NO₂ | High | |
| 4-Chloro-phenyl-triazole-thione | -Cl | High |
2.2. Structural Variations in Heterocyclic Cores
Tetrazole vs. Triazole Derivatives
Table 2: Physical Properties of Heterocyclic Analogs
| Compound | Melting Point (°C) | Solubility (H₂O) | LogP | |
|---|---|---|---|---|
| Target Compound | 180–182 | Low | 2.1 | |
| 4-Phenyl-1,2,4-triazole-3-thione | 165–167 | Moderate | 1.8 | |
| 5-Azido-1H-tetrazole | 120–122 | High | 0.5 |
2.4. Hydrogen Bonding and Crystal Engineering
The thione (-S) group in the target compound participates in S···H-N hydrogen bonds, forming supramolecular aggregates. In contrast, triazole-thiones with tert-butyl groups (e.g., 5-[(4-tert-butylphenoxy)methyl]-4-phenyl-triazole-3-thione) exhibit weaker interactions due to steric hindrance .
Table 3: Hydrogen Bonding Patterns
| Compound | Hydrogen Bond Donor/Acceptor | Crystal Packing Efficiency | |
|---|---|---|---|
| Target Compound | S (Acceptor), N-H (Donor) | High | |
| 4-Allyl-triazole-3-thione | S (Acceptor) | Moderate |
Key Research Findings
- Bioactivity Limitations: The dimethylamino group reduces antimicrobial efficacy but may improve solubility for drug delivery applications .
- Thermal Stability: Tetrazole-thiones decompose at higher temperatures (~250°C) compared to triazole analogs (~200°C), likely due to increased ring stability .
- Computational Insights: Molecular docking studies suggest the thione sulfur in the target compound binds to enzyme active sites, but steric bulk from the phenyl group limits fit compared to smaller analogs .
Biological Activity
1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione is a compound of significant interest due to its unique chemical structure and potential biological activities. The tetrazole ring in this compound is known for its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Molecular Formula : C7H10N4S
Molecular Weight : 182.25 g/mol
CAS Number : 123456-78-9 (example for illustration)
The compound features a dimethylamino group and a tetrazole ring, which contribute to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, leading to alterations in their activity. This interaction can trigger various biological effects depending on the target and context of use. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study showed that derivatives of tetrazoles possess significant antibacterial and antifungal activities against various pathogens.
The compound's effectiveness against resistant strains makes it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study evaluated its effects on breast cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics.
These results suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .
Case Studies
- Antimicrobial Efficacy Study : A series of synthesized tetrazole derivatives were tested for their antimicrobial efficacy. Among them, this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Anticancer Synergy Research : A combination study involving this compound and doxorubicin showed enhanced cytotoxic effects in breast cancer cells, indicating potential for combination therapy strategies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione, and how can reaction conditions be systematically optimized?
- Methodology : Begin with cyclocondensation of thiosemicarbazide derivatives with nitriles or isocyanides under acidic conditions. Optimize solvent choice (e.g., ethanol or DMF for polar intermediates), temperature (reflux at 80–100°C), and catalyst (acetic acid or HCl). Monitor yield via TLC and HPLC. For reproducibility, use fractional crystallization or column chromatography for purification .
- Data Contradictions : Some protocols favor microwave-assisted synthesis for faster reaction times, while traditional reflux offers higher yields for sensitive intermediates. Validate via comparative kinetic studies .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric stability of this tetrazole-thione?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). The thione (C=S) tautomer is confirmed by a singlet at δ 13.5–14.5 ppm (NH) in DMSO-d₆ .
- IR : Look for C=S stretching at 1250–1350 cm⁻¹ and N-H vibrations at 3200–3400 cm⁻¹. Compare experimental data with DFT-calculated spectra to resolve tautomeric ambiguities .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS. The thione moiety is prone to oxidation at pH > 10; stabilize with antioxidants like BHT in neutral conditions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and biological targets of this compound?
- Methodology :
- DFT : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G**) to assess redox activity. Solvatochromic shifts in UV-Vis spectra validate solvent interactions .
- Docking : Use AutoDock Vina to screen against targets like tyrosine kinases or CYP450 enzymes. Cross-validate with PASS Online® for antimicrobial/anticancer potential .
Q. What crystallographic strategies resolve hydrogen-bonding networks and supramolecular assembly in this compound?
- Methodology : Grow single crystals via slow evaporation in ethanol/water (1:1). Use X-ray diffraction (Mo-Kα radiation) to analyze packing motifs. The thione S atom often participates in N-H···S hydrogen bonds, forming 2D sheets. Compare with isostructural triazole-thiones .
Q. How do substituents on the tetrazole ring influence bioactivity, and what SAR models apply?
- Methodology : Synthesize analogs with halogens or electron-withdrawing groups at the 4-phenyl position. Test in vitro against bacterial biofilms (MIC assays) and cancer cell lines (MTT assays). Use CoMFA or 3D-QSAR to correlate logP values with cytotoxicity .
Q. What experimental assays validate enzyme inhibition mechanisms (e.g., kinetics, IC₅₀ determination)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
